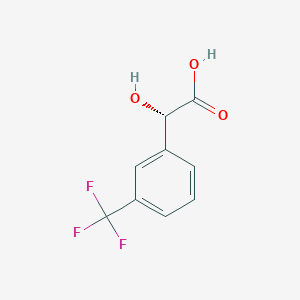
4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C13H20O4 It is a derivative of cyclohexane carboxylic acid, featuring an ethoxy group and an oxoethyl group attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid typically involves the esterification of cyclohexane carboxylic acid with ethyl oxalate, followed by hydrolysis. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to promote the esterification process. The resulting ester is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
科学研究应用
4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. The ethoxy and oxoethyl groups may play a role in binding to these targets, influencing the compound’s biological activity and efficacy.
相似化合物的比较
Similar Compounds
Cyclohexane carboxylic acid: The parent compound, lacking the ethoxy and oxoethyl groups.
Ethyl cyclohexane carboxylate: An ester derivative with similar structural features.
Cyclohexanone: A related compound with a ketone functional group.
Uniqueness
4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both ethoxy and oxoethyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its versatility in synthetic applications and potential biological activity.
属性
CAS 编号 |
193903-32-1 |
|---|---|
分子式 |
C11H18O4 |
分子量 |
214.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



